2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid
Description
2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1822424-78-1) is a spirocyclic proline-derived building block extensively used in medicinal chemistry for its conformational rigidity and stereochemical stability. Its structure features a bicyclic system with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid at the 3-position (Figure 1). This compound is synthesized via multistep protocols involving cyanomethylation, cyclization, and Boc protection, achieving yields of ~56% . Key analytical data include:
- Molecular formula: C₁₅H₂₅NO₄
- Melting point: 154–157 °C
- LCMS: [M - H]⁻ at m/z 282.1
- ¹³C NMR: Distinct signals at δ 178.19 (carboxylic acid) and 154.94 (Boc carbonyl) .
Its sp³-rich scaffold enhances drug-like properties, making it valuable for developing protease inhibitors and peptidomimetics .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-10-15(7-5-4-6-8-15)9-11(16)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBYRPWOHOURI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCCC2)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Step Synthesis from 1,4-Dioxaspiro[4.5]decane-8-one (Patent CN111518015A)
A patented four-step method outlines an efficient synthetic route starting from 1,4-dioxaspiro[4.5]decane-8-one , a cheap and scalable starting material. The steps are:
| Step | Description | Solvent(s) | Temperature | Time | Key Reagents/Conditions |
|---|---|---|---|---|---|
| 1 | Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile | Glycol dimethyl ether & ethanol | 0–20 °C | Not specified | p-Methylsulfonylmethylisocyanitrile, potassium tert-butoxide |
| 2 | Reaction with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) | Toluene | 0–20 °C | ~13 hours | LDA, 1-bromo-2-chloroethane |
| 3 | Hydrogenation and cyclization using Raney nickel, followed by reaction with tert-butyl dicarbonyl anhydride | Methanol | 50 °C, 50 psi | 6 hours | Raney nickel, H2, tert-butyl dicarbonyl anhydride |
| 4 | Deprotection with pyridinium p-toluenesulfonate to yield the target ester | Acetone & water | 70 °C | 15 hours | Pyridinium p-toluenesulfonate |
The final product after step 4 is tert-butyl-8-oxoidene-2-azaspiro[4.5]decane-2-carboxylic acid ester , which upon further processing yields the desired acid.
- Use of inexpensive and scalable starting materials.
- Reasonable reaction conditions (moderate temperatures and pressures).
- Overall yield and purity suitable for large-scale production.
Boc Protection of Spirocyclic Amines (Laboratory and Industrial Scale)
A common method to prepare the Boc-protected spirocyclic amine involves reacting the spirocyclic amine intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is typically performed in organic solvents like tetrahydrofuran (THF) or acetonitrile at ambient temperature.
| Parameter | Typical Conditions |
|---|---|
| Reagents | Spirocyclic amine, Boc2O, base (NaOH or DMAP) |
| Solvent | THF or acetonitrile |
| Temperature | Room temperature (20–25 °C) |
| Reaction Time | Several hours (varies with scale) |
| Workup | Aqueous extraction, drying, and purification by chromatography |
This method is scalable for industrial production, maintaining high yields and purity.
Alternative Synthetic Strategies
Research literature reports alternative synthetic routes involving:
- Use of methyl 1-(cyanomethyl)cyclohexane-1-carboxylate as starting material.
- Cyclization steps to form the azaspiro core.
- Boc protection performed after cyclization.
- Reduction and functional group transformations using reagents such as lithium aluminum hydride (LiAlH4) for selective reductions.
One study demonstrated scalable synthesis of related spirocyclic pyrrolidines using allylmagnesium chloride and LiAlH4 reductions under controlled temperatures, highlighting the importance of temperature control and reagent addition rates in optimizing yield and purity.
Reaction Analysis and Optimization
| Step | Reaction Type | Reagents | Conditions | Yield & Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution to form nitrile | p-Methylsulfonylmethylisocyanitrile, KOtBu | 0–20 °C, mixed solvents | High yield, scalable |
| 2 | Alkylation with haloalkane under LDA | 1-bromo-2-chloroethane, LDA | 0–20 °C, 13 h | Requires careful temperature control |
| 3 | Catalytic hydrogenation and cyclization | Raney Ni, H2, tert-butyl dicarbonyl anhydride | 50 °C, 50 psi, 6 h | Moderate to high yield |
| 4 | Acid-catalyzed deprotection | Pyridinium p-toluenesulfonate | 70 °C, 15 h | Yield ~55%, purification needed |
Optimization focuses on solvent choice, temperature, and reaction time to balance yield, purity, and scalability.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The patented four-step method offers a cost-effective and scalable route, suitable for industrial production due to the availability of starting materials and manageable reaction conditions.
- Boc protection is a widely used, reliable method for amine protection in spirocyclic compounds, allowing further functionalization without amine interference.
- Temperature control and solvent selection are critical for optimizing yields and minimizing side reactions, especially in steps involving strong bases and catalytic hydrogenation.
- Purification typically involves silica gel chromatography, with yields varying depending on the step and scale.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Pharmaceutical Synthesis
The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its spirocyclic structure contributes to the biological activity of derivatives formed from it. For instance, it can be utilized in the synthesis of peptide-like molecules that exhibit enhanced pharmacological properties.
Peptide Chemistry
In peptide synthesis, the Boc group is frequently employed to protect amino groups during the coupling reactions. This compound can facilitate the formation of complex peptides by allowing selective deprotection under mild conditions, thereby enhancing yields and purity.
Drug Development
Research indicates that derivatives of this compound may exhibit significant activity against various biological targets. Investigations into its analogs have shown promise in areas such as:
- Anticancer agents
- Antimicrobial compounds
- Neurological agents
Biological Studies
Studies involving this compound have been conducted to explore its interaction with biological systems, including:
- Enzyme inhibition assays
- Cell viability studies
These applications are essential for understanding the compound's mechanism of action and potential therapeutic effects.
Data Tables
| Synthesis Method | Description |
|---|---|
| Boc Protection | Protecting amine groups |
| Coupling Reactions | Formation of peptide bonds |
| Deprotection | Selective removal of Boc group |
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the utility of 2-(tert-butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid in synthesizing novel anticancer agents that target specific pathways involved in tumor growth. The resulting compounds exhibited promising cytotoxicity against various cancer cell lines.
Case Study 2: Antimicrobial Activity
Research involving derivatives of this compound showed significant antimicrobial activity against Gram-positive bacteria. The study highlighted the potential for developing new antibiotics based on the structural framework provided by this spirocyclic compound.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid involves the protection of amine groups through the formation of a stable Boc-protected intermediate. This protection allows for selective reactions at other functional groups without interference from the amine. The Boc group can be removed under acidic conditions, revealing the free amine for further chemical transformations .
Comparison with Similar Compounds
Positional Isomers: 3-Carboxylic Acid vs. 1-Carboxylic Acid Derivatives
The positional isomer 2-(tert-butoxycarbonyl)-2-azaspiro[4.5]decane-1-carboxylic acid (7e) differs in the carboxylic acid group’s location (1-position vs. 3-position). This shift significantly alters NMR profiles and physicochemical properties:
Despite identical molecular formulas, 7e shows distinct ¹H NMR splitting patterns (e.g., δ 4.10–3.88 ppm for protons adjacent to the carboxylic acid) due to altered ring strain and hydrogen bonding .
Difluoro-Substituted Analogs: 8,8-Difluoro Derivative (7f)
The 8,8-difluoro-2-azaspiro[4.5]decane-1-carboxylic acid (7f) introduces fluorine atoms at the 8-position, enhancing lipophilicity and metabolic stability :
| Property | 7f | 7e |
|---|---|---|
| Molecular Formula | C₁₅H₂₃F₂NO₄ | C₁₅H₂₅NO₄ |
| Melting Point | Not reported | 154–157 °C |
| ¹H NMR | δ 6.05 (NH), 3.30 (CH₂) | δ 4.10–3.88 (CH) |
| Synthetic Yield | 40% (Step 1), 69% (Step 2) | 56% |
Heteroatom-Modified Derivatives: Thia-Dioxide (7h) and Oxa-Analogs
2-(tert-Butoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid 8,8-dioxide (7h) incorporates a sulfone group, increasing polarity and melting point (172–175 °C) :
| Property | 7h | 7d |
|---|---|---|
| Molecular Formula | C₁₄H₂₃NO₆S | C₁₅H₂₅NO₄ |
| Melting Point | 172–175 °C | 154–157 °C |
| LCMS [M - H]⁻ | m/z 332.0 | m/z 282.1 |
| ¹³C NMR (SO₂) | δ 56.68 (sulfur-related carbons) | Not applicable |
Similarly, 8-(tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid replaces a carbon with oxygen, altering hydrogen-bonding capacity and solubility (Molecular Weight: 285.34) .
Biological Activity
2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid, with the CAS number 1822424-78-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C15H25NO4
- Molecular Weight : 283.36 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of antibacterial properties and enzyme inhibition.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antibacterial properties against various bacterial strains.
- Mechanism of Action : The compound may act as an inhibitor of bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria.
-
Research Findings :
- A series of compounds derived from similar frameworks have shown low nanomolar inhibition against DNA gyrase and topoisomerase IV, indicating a strong potential for antibacterial activity.
- Compounds with structural similarities exhibited minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Case Study 1: Structure-Activity Relationship (SAR) Analysis
A study focused on the synthesis and SAR of various azaspiro compounds demonstrated that modifications on the spirocyclic structure significantly influenced antibacterial efficacy. The most potent derivatives showed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that the spirocyclic framework is crucial for biological activity .
Case Study 2: In Vivo Efficacy
In vivo studies have been conducted using models infected with multidrug-resistant strains of bacteria. For instance, a related compound demonstrated effective bacterial clearance in mouse models infected with vancomycin-intermediate Staphylococcus aureus (VISA), showcasing the potential therapeutic applications of azaspiro compounds .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Structure | MIC (μg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | Structure A | <0.03125 | Staphylococcus aureus |
| Compound B | Structure B | 0.25 | Escherichia coli |
| Compound C | Structure C | <0.1 | Pseudomonas aeruginosa |
Q & A
Q. What synthetic protocols are commonly employed for the preparation of 2-(tert-butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid?
The compound is typically synthesized via multistep routes involving spirocyclization and functional group protection. A representative method (56% yield) starts with methyl 4,4-difluorocyclohexane-1-carboxylate, followed by cyanomethylation using bromoacetonitrile under lithiation conditions (-78°C, THF/hexane), and subsequent hydrogenation with Raney nickel under high-pressure H₂ (50 atm) to form the spirocyclic lactam intermediate. Boc protection is then applied to the amine group, followed by hydrolysis to yield the carboxylic acid . Key steps include strict temperature control (-78°C for lithiation) and chromatographic purification (hexane/ethyl acetate gradients).
Q. How is the molecular structure of this compound confirmed using spectroscopic techniques?
Structural confirmation relies on ¹H/¹³C NMR , LCMS , and elemental analysis. For example:
- ¹H NMR (400 MHz, CDCl₃): Peaks at δ 1.37–1.69 ppm (19H, tert-butyl and cyclohexyl CH₂), δ 3.39–4.10 ppm (spirocyclic CH and NH exchange protons) .
- ¹³C NMR : Key signals at δ 178.19 (carboxylic acid C=O), δ 154.94 (Boc carbonyl), and δ 80.25 (tert-butyl C-O) .
- LCMS : [M - H]⁻ ion at m/z 282.1 aligns with the molecular formula C₁₅H₂₅NO₄ . Elemental analysis (e.g., C: 63.72% vs. calc. 63.58%) further validates purity .
Q. What are the primary research applications of this spirocyclic compound?
It serves as a conformationally restricted proline analog in peptide synthesis, enabling exploration of secondary structure stabilization in drug discovery. Its spirocyclic framework imposes torsional constraints, mimicking bioactive peptide conformations . Derivatives like 8,8-difluoro or 8-thia variants are used to study stereoelectronic effects on enzyme binding .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale preparation (>50 g)?
Yield optimization involves:
- Catalyst screening : Raney nickel vs. Pd/C for hydrogenation efficiency (69% yield achieved with Raney nickel in methanol/ammonia) .
- Solvent optimization : THF for lithiation steps minimizes side reactions vs. Et₂O .
- Temperature control : Maintaining -78°C during cyanomethylation prevents premature quenching of the enolate .
- Purification : Flash chromatography with hexane/ethyl acetate (5:1) reduces product loss .
Q. How do stereochemical challenges in spirocyclic systems impact NMR interpretation?
The compound’s spiro center creates diastereotopic protons, leading to complex splitting patterns. For example:
- Cyclohexyl CH₂ groups exhibit multiplet signals (δ 1.31–1.92 ppm) due to restricted rotation .
- Dynamic NMR may be required to resolve overlapping signals, particularly for exchangeable protons (e.g., CO₂H at δ 9.22 ppm in derivatives) .
- ¹³C DEPT-135 distinguishes CH₂ (negative phase) from CH₃ groups in crowded regions (δ 20–40 ppm) .
Q. What strategies are effective for designing derivatives with enhanced bioactivity?
- Substituent variation : Introducing electron-withdrawing groups (e.g., 8,8-difluoro) increases metabolic stability (40% yield for 7f vs. 56% for 7e) .
- Spiro ring modification : Replacing oxygen with sulfur (8-thia derivative) alters H-bonding capacity, as shown by shifted ¹H NMR signals (δ 9.22 ppm for SO₂ protons) .
- Bioisosterism : Replacing the carboxylic acid with a tetrazole improves membrane permeability while retaining hydrogen-bonding capacity .
Q. How can contradictory LCMS and elemental analysis data be resolved during purity assessment?
Discrepancies may arise from residual solvents or counterions. Mitigation strategies include:
- HRMS validation : Compare observed [M - H]⁻ (m/z 282.1) with theoretical values (∆ < 2 ppm) .
- TGA-MS : Detect volatile impurities (e.g., THF) contributing to mass loss .
- Ion chromatography : Quantify chloride or ammonium salts from hydrogenation steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
